molecular formula C26H28N6O2S B2414177 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 959563-18-9

1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2414177
CAS No.: 959563-18-9
M. Wt: 488.61
InChI Key: DQYDDCFEVDOATG-UHFFFAOYSA-N
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Description

1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a triazoloquinazoline core, and a dimethoxybenzylthio group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-16-6-8-19(9-7-16)15-35-26-27-21-14-23(34-5)22(33-4)13-20(21)25-28-24(30-32(25)26)10-11-31-18(3)12-17(2)29-31/h6-9,12-14H,10-11,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYDDCFEVDOATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.

    Construction of the triazoloquinazoline core: This is achieved through the reaction of appropriate quinazoline derivatives with triazole precursors.

    Introduction of the dimethoxybenzylthio group: This step involves the nucleophilic substitution reaction where the benzylthio group is introduced to the triazoloquinazoline core.

Chemical Reactions Analysis

1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.

    Triazole derivatives: Similar to the triazoloquinazoline core, triazole derivatives are known for their antimicrobial and antifungal properties.

    Quinazoline derivatives: These compounds are studied for their anticancer and anti-inflammatory activities.

The uniqueness of 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

The compound 1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule with potential pharmacological applications. Its structure incorporates multiple functional groups that may contribute to its biological properties. This article explores the biological activity of this compound based on existing research findings.

  • Molecular Formula : C20H20N4O3S
  • Molar Mass : 396.46 g/mol
  • CAS Number : 860650-27-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial , antifungal , and anticancer properties. Below are detailed findings from relevant research:

Antibacterial Activity

A study evaluating the antibacterial properties of substituted quinazolines reported that derivatives similar to the compound exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for effective derivatives were noted to be as low as 5 mg/L against E. coli and 100 mg/L against Staphylococcus aureus .

CompoundMIC (mg/L)Bacterial Strain
Example A5E. coli
Example B100S. aureus

Antifungal Activity

Research has shown that quinazoline derivatives can also possess antifungal properties. The mechanism often involves inhibition of fungal cell wall synthesis or interference with nucleic acid metabolism. Specific studies targeting fungi such as Candida albicans have indicated promising results with derivatives similar to our compound.

Anticancer Activity

Recent investigations into the anticancer potential of triazoloquinazoline derivatives have revealed promising results in inhibiting tumor cell proliferation. For instance, compounds with structural similarities demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antibacterial Effects : In vitro testing of a series of quinazolines showed that specific substitutions significantly enhanced antibacterial activity. The study highlighted that compounds with methyl and methoxy groups exhibited better efficacy .
  • Anticancer Research : A case study involving a derivative similar to our compound showed a reduction in viability of cancer cells by over 50% at concentrations around 10 µM after 48 hours of treatment .

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